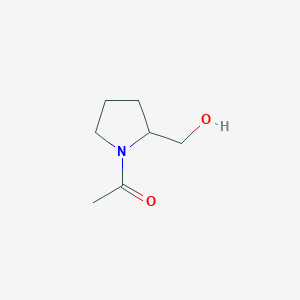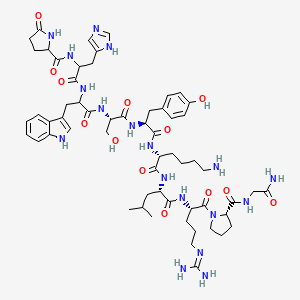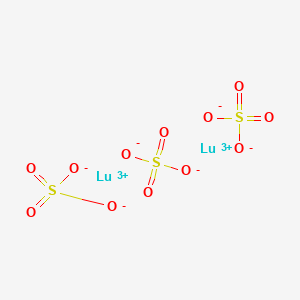
4-(4-Nitrophenyl)-1-butanol
Vue d'ensemble
Description
4-Nitrophenol (also called p-nitrophenol or 4-hydroxynitrobenzene) is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .
Applications De Recherche Scientifique
Biochemical Reagents
4-Nitrophenyl-β-D-glucopyranoside, a compound related to 4-Nitro-benzenebutanol, is used as a biochemical reagent . It acts as a chromogenic beta-D-glucosidase substrate used for the measurement of beta-glucosidase activity .
Enzyme Assays
This compound is used in enzyme assays, specifically for the measurement of beta-glucosidase activity . This is important in research and in vitro diagnostic analysis .
In Vitro Diagnostic Analysis
4-Nitro-benzenebutanol is used in in vitro diagnostic analysis . This involves testing samples from the human body in a laboratory setting, often to detect conditions or diseases.
Formylation of Amino Groups
4-Nitrophenyl formate, another compound related to 4-Nitro-benzenebutanol, is used as a reagent for the selective formylation of terminal amino groups in basic amino acids such as ornithine or lysine . It is also used for formylation of α-amino groups in peptides .
Reductive Cleavage of Peptides
4-Nitrophenyl acetate, a compound related to 4-Nitro-benzenebutanol, is used with iodoacetic acid for reductive cleavage of methionine-containing peptides .
6. Assays for Esterase and Lipase Activity 4-Nitrophenyl acetate is also used as a substrate in assays for esterase and lipase activity . These enzymes play crucial roles in biological systems, and their activity can be indicative of certain health conditions.
Mécanisme D'action
Target of Action
4-(4-Nitrophenyl)-1-butanol, also known as 4-Nitro-benzenebutanol, is a compound that has been studied for its potential applications in various biochemical reactions. The primary targets of this compound are enzymes such as esterases and lipases . These enzymes are responsible for the hydrolysis of esters and fats, respectively . The compound is also used as a substrate in the catalytic reduction of 4-nitrophenol .
Mode of Action
The compound interacts with its targets through a process known as catalytic reduction . In this process, 4-(4-Nitrophenyl)-1-butanol is reduced by the enzymes to yield 4-nitrophenol and butyric acid . This reaction is often used as a model to assess the activity of nanostructured materials .
Biochemical Pathways
The compound is involved in the catalytic reduction of 4-nitrophenol, a reaction that is considered a benchmark to assess the activity of nanostructured materials . The reduction of 4-nitrophenol to 4-aminophenol is a key step in various biochemical pathways, including those involved in the degradation of aromatic compounds .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to be influenced by factors such as its chemical structure and the presence of functional groups .
Result of Action
The result of the compound’s action is the production of 4-nitrophenol and butyric acid . The release of 4-nitrophenol, which has a characteristic absorbance at 405 nm, allows for the quantification of enzyme activity using spectrophotometric methods . This makes 4-(4-Nitrophenyl)-1-butanol a valuable tool for investigating enzyme kinetics, substrate specificity, and catalytic efficiency .
Action Environment
The action of 4-(4-Nitrophenyl)-1-butanol can be influenced by various environmental factors. For instance, the presence of alcohols in the reaction mixture can lead to a dramatic decrease in the reaction rate . The reduction rate can be improved by increasing the borohydride concentration or the reaction temperature . This highlights the importance of considering solvent properties and reaction conditions when studying the compound’s action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-nitrophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYJBAQONVFIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000562 | |
| Record name | 4-(4-Nitrophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)butan-1-ol | |
CAS RN |
79524-20-2 | |
| Record name | 4-Nitrobenzenebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79524-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrophenyl)butan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079524202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Nitrophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrophenyl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



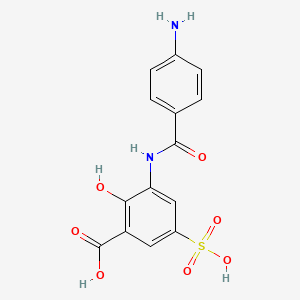


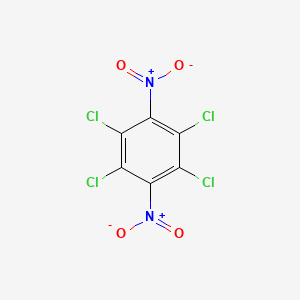

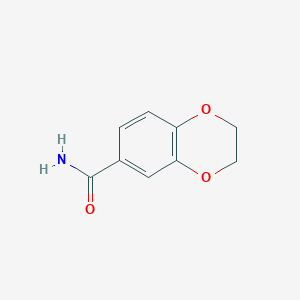
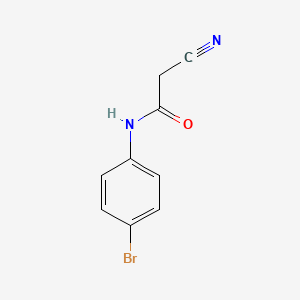

![2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1593932.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)
